molecular formula C12H11FN2O2 B291355 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B291355
M. Wt: 234.23 g/mol
InChI Key: KBLYGLRBLPNXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as FMOXA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FMOXA is a member of the oxazoline family of compounds and has a molecular weight of 265.28 g/mol.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is not fully understood. However, studies have shown that 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide also reduces the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway. In terms of its analgesic effect, 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to activate the opioid receptors in the central nervous system, which leads to the inhibition of pain transmission.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In terms of its neuroprotective effects, 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide increases the expression of antioxidant and detoxifying enzymes, which leads to the reduction of oxidative stress-induced damage to neurons. 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide also reduces the production of pro-inflammatory cytokines, which leads to the suppression of inflammation in the brain. In terms of its analgesic effect, 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide inhibits pain transmission by activating the opioid receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide also has a high potency and selectivity for its target receptors, which makes it a promising lead compound for the development of new drugs. However, one of the limitations of 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is its low solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several future directions for the research of 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. One potential direction is the development of 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the optimization of the synthesis method to improve the yield and purity of 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide and its potential applications in various fields of research.

Synthesis Methods

The synthesis method of 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-fluorophenyl)-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 5-methyl-1,2-oxazol-3-amine in the presence of triethylamine to obtain 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. The synthesis of 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a relatively simple process and can be performed in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has shown potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been studied for its potential neuroprotective effects. Studies have shown that 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can protect neurons from oxidative stress-induced damage and reduce the production of pro-inflammatory cytokines. In pharmacology, 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been investigated for its potential as a novel analgesic drug. Studies have shown that 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a potent analgesic effect in animal models of pain. In medicinal chemistry, 2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been studied for its potential as a lead compound for the development of new drugs targeting various diseases.

properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C12H11FN2O2/c1-8-6-11(15-17-8)14-12(16)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

KBLYGLRBLPNXEB-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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